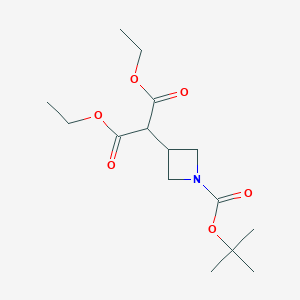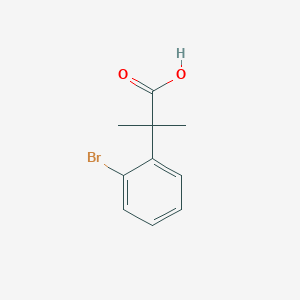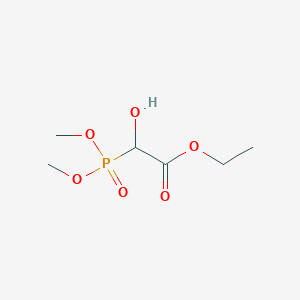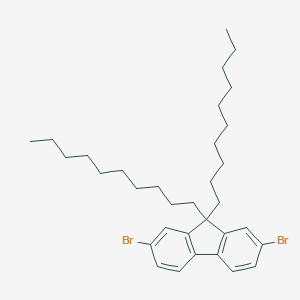
2,7-ジブロモ-9,9-ジデシル-9H-フルオレン
概要
説明
2,7-Dibromo-9,9-didecyl-9H-fluorene is an organic compound with the molecular formula C₃₃H₄₈Br₂. It is a derivative of fluorene, where two bromine atoms are substituted at the 2 and 7 positions, and two decyl groups are attached to the 9 position. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconducting polymers.
科学的研究の応用
2,7-Dibromo-9,9-didecyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used in the synthesis of semiconducting polymers for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Material Science: The compound is a precursor for the development of materials with high charge-carrier mobility and good processability.
Chemical Research: It serves as a building block for the synthesis of various functionalized fluorene derivatives used in different chemical studies.
作用機序
Target of Action
2,7-Dibromo-9,9-didecyl-9H-fluorene is primarily used in the synthesis of polymer semiconductors . It is also used as an intermediate for polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) . The primary targets of this compound are therefore the molecular structures involved in these devices.
Mode of Action
The compound interacts with its targets through chemical reactions, specifically Suzuki coupling or Stille coupling reactions . These reactions facilitate the formation of carbon-carbon bonds, which are crucial in the synthesis of polymers.
Biochemical Pathways
The biochemical pathways affected by 2,7-Dibromo-9,9-didecyl-9H-fluorene are those involved in the synthesis of polymer semiconductors . The compound’s role in these pathways is to provide the necessary building blocks for the formation of the polymer chains.
Pharmacokinetics
Its solubility, stability, and reactivity are crucial factors in its effectiveness in the synthesis processes .
Result of Action
The result of the action of 2,7-Dibromo-9,9-didecyl-9H-fluorene is the successful synthesis of polymer semiconductors . These polymers are used in various applications, including LEDs and OLEDs, which are known for their pure blue emission and efficient electroluminescence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-didecyl-9H-fluorene typically involves the bromination of 9,9-didecylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2,7-Dibromo-9,9-didecyl-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or column chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,7-Dibromo-9,9-didecyl-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki coupling or Stille coupling.
Oxidation and Reduction: The compound can undergo oxidation to form fluorenone derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to substitute the bromine atoms with aryl or alkyl groups.
Stille Coupling: Similar to Suzuki coupling, this reaction uses tin reagents and palladium catalysts to achieve substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound to fluorenone derivatives.
Major Products
Substitution Products: Depending on the reagents used, various substituted fluorenes can be obtained.
Oxidation Products: Fluorenone derivatives are the major products of oxidation reactions.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Similar structure but with methyl groups instead of decyl groups.
2,7-Dibromo-9,9-dioctyl-9H-fluorene: Similar structure but with octyl groups instead of decyl groups.
2,7-Dibromo-9H-fluoren-9-one: A fluorenone derivative with bromine substitutions.
Uniqueness
2,7-Dibromo-9,9-didecyl-9H-fluorene is unique due to its long decyl chains, which provide enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the synthesis of high-performance organic electronic materials.
特性
IUPAC Name |
2,7-dibromo-9,9-didecylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48Br2/c1-3-5-7-9-11-13-15-17-23-33(24-18-16-14-12-10-8-6-4-2)31-25-27(34)19-21-29(31)30-22-20-28(35)26-32(30)33/h19-22,25-26H,3-18,23-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYANTSRYXOALQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394780 | |
| Record name | 9,9-Didecyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175922-78-8 | |
| Record name | 9,9-Didecyl-2,7-dibromofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromo-9,9-didecylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Amino-2-pyridinyl)amino]-1-ethanol](/img/structure/B175461.png)

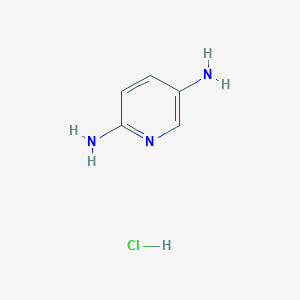
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
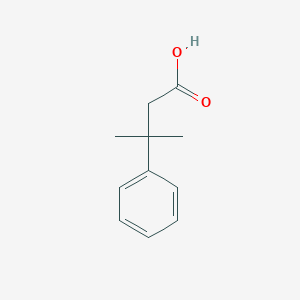
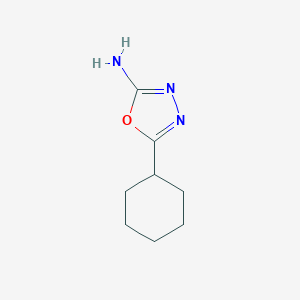
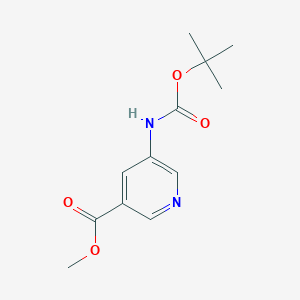

![5-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B175483.png)
